molecular formula C16H11Cl2NO B185271 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde CAS No. 6275-19-0

1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde

Cat. No. B185271
CAS RN: 6275-19-0
M. Wt: 304.2 g/mol
InChI Key: KOLMFQSIWCNEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde, also known as DBIC, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolism of the amino acid tryptophan. IDO has been implicated in various physiological and pathological processes, including immune regulation, inflammation, and cancer. DBIC has been shown to have potential therapeutic applications in these areas.

Mechanism Of Action

1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde acts as a competitive inhibitor of IDO, binding to the active site of the enzyme and preventing the metabolism of tryptophan. This leads to an accumulation of tryptophan and a decrease in the production of kynurenine, a metabolite that has immunosuppressive effects. The inhibition of IDO by 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde has been shown to enhance the proliferation and activation of T cells, which are important components of the anti-tumor immune response.

Biochemical And Physiological Effects

In addition to its effects on the immune system, 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide and prostaglandin E2, two molecules that are involved in inflammation. 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress in neurons.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde as a research tool is its specificity for IDO. Unlike other compounds that inhibit tryptophan metabolism, 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde does not affect other enzymes in the kynurenine pathway. This makes it a useful tool for investigating the role of IDO in various physiological and pathological processes. However, 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde also has some limitations. It has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of IDO. In addition, 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde is not very soluble in water, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde. One area of interest is the development of more potent and selective IDO inhibitors. Another area is the investigation of the effects of IDO inhibition on other immune cells, such as regulatory T cells and myeloid-derived suppressor cells. In addition, there is interest in combining IDO inhibitors with other immunotherapies, such as checkpoint inhibitors and adoptive T cell therapy, to enhance their efficacy. Finally, there is potential for the use of 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde or other IDO inhibitors in the treatment of other diseases, such as autoimmune disorders and infectious diseases.

Synthesis Methods

1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde can be synthesized using a variety of methods, including the Vilsmeier-Haack reaction, the Pictet-Spengler reaction, and the Friedlander synthesis. The most commonly used method involves the reaction of 2,6-dichlorobenzyl chloride with indole-3-carbaldehyde in the presence of a base such as potassium carbonate or sodium hydroxide. The yield of this reaction is typically around 70-80%.

Scientific Research Applications

1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde has been extensively studied in the context of cancer immunotherapy. IDO is overexpressed in many types of cancer, and its inhibition has been shown to enhance the anti-tumor immune response. 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde has been shown to be a potent IDO inhibitor both in vitro and in vivo, and has been used in preclinical studies to investigate its potential as a cancer therapy.

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO/c17-14-5-3-6-15(18)13(14)9-19-8-11(10-20)12-4-1-2-7-16(12)19/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLMFQSIWCNEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356141
Record name 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde

CAS RN

6275-19-0
Record name 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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